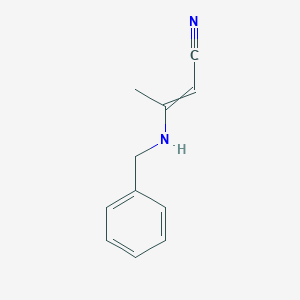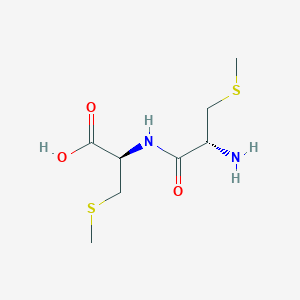
S-Methyl-L-cysteinyl-S-methyl-L-cysteine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-Methyl-L-cysteinyl-S-methyl-L-cysteine: is a sulfur-containing amino acid derivative found in various plants, including garlic, cabbage, and onions. This compound is known for its potential health benefits, including antioxidative, neuroprotective, and anti-obesity activities . It is a substrate in the catalytic antioxidant system mediated by methionine sulfoxide reductase A .
准备方法
Synthetic Routes and Reaction Conditions: S-Methyl-L-cysteinyl-S-methyl-L-cysteine can be synthesized through the methylation of L-cysteine. The reaction typically involves the use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions . The reaction proceeds as follows: [ \text{L-Cysteine} + \text{Methylating Agent} \rightarrow \text{S-Methyl-L-cysteine} ]
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources such as garlic and cabbage. The compound is then purified through crystallization or chromatography techniques .
化学反应分析
Types of Reactions:
Oxidation: S-Methyl-L-cysteinyl-S-methyl-L-cysteine can undergo oxidation to form sulfoxides and sulfones.
Reduction: The compound can be reduced back to its thiol form using reducing agents like dithiothreitol (DTT).
Substitution: It can participate in substitution reactions where the methyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or other thiol-based reducing agents.
Substitution: Various nucleophiles under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol form of the compound.
Substitution: Derivatives with different functional groups.
科学研究应用
Chemistry: S-Methyl-L-cysteinyl-S-methyl-L-cysteine is used as a substrate in the study of methionine sulfoxide reductase A (MSRA) and its role in oxidative stress reduction .
Biology: The compound is involved in extracellular D-serine signaling and has potential therapeutic benefits for diseases characterized by NMDA-receptor dysfunction, such as Parkinson’s Disease .
Medicine: It has been studied for its neuroprotective and anti-obesity activities, making it a potential candidate for therapeutic applications .
Industry: this compound is used in the food industry as a flavor enhancer due to its presence in garlic and onions .
作用机制
S-Methyl-L-cysteinyl-S-methyl-L-cysteine exerts its effects through its role as a substrate in the catalytic antioxidant system mediated by methionine sulfoxide reductase A (MSRA). This enzyme reduces methionine sulfoxide residues in proteins back to methionine, thereby protecting cells from oxidative damage . The compound is also involved in extracellular D-serine signaling, which is crucial for NMDA receptor function .
相似化合物的比较
S-Methyl-L-cysteine: A sulfur-containing amino acid derivative found in plants.
Methionine: An essential amino acid involved in protein synthesis and methylation reactions.
Cysteine: A sulfur-containing amino acid that is a precursor to glutathione, an important antioxidant.
Uniqueness: S-Methyl-L-cysteinyl-S-methyl-L-cysteine is unique due to its dual methylation, which enhances its antioxidative and neuroprotective properties compared to its non-methylated counterparts .
属性
CAS 编号 |
58910-52-4 |
|---|---|
分子式 |
C8H16N2O3S2 |
分子量 |
252.4 g/mol |
IUPAC 名称 |
(2R)-2-[[(2R)-2-amino-3-methylsulfanylpropanoyl]amino]-3-methylsulfanylpropanoic acid |
InChI |
InChI=1S/C8H16N2O3S2/c1-14-3-5(9)7(11)10-6(4-15-2)8(12)13/h5-6H,3-4,9H2,1-2H3,(H,10,11)(H,12,13)/t5-,6-/m0/s1 |
InChI 键 |
HYIJUDDDEFWRGR-WDSKDSINSA-N |
手性 SMILES |
CSC[C@@H](C(=O)N[C@@H](CSC)C(=O)O)N |
规范 SMILES |
CSCC(C(=O)NC(CSC)C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


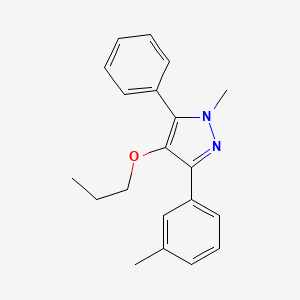
![(2S,3S)-3-Chloro-2-[(propan-2-yl)oxy]oxane](/img/structure/B14606592.png)

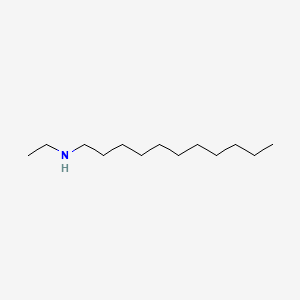
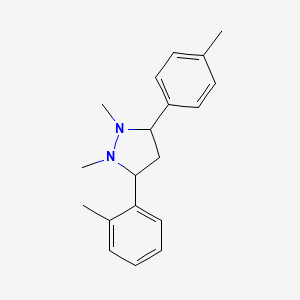
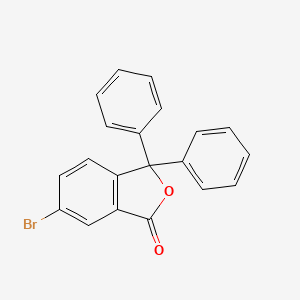
![Methyl 2-[(2-oxopropyl)amino]prop-2-enoate](/img/structure/B14606624.png)
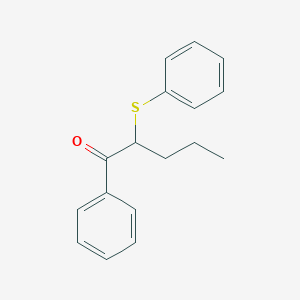
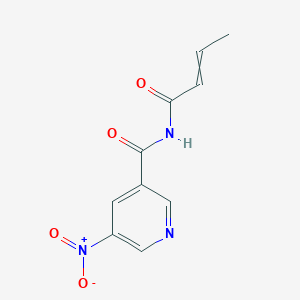

![N-{4-[4-Chloro-2-(trifluoromethyl)phenoxy]phenyl}-N'-methylurea](/img/structure/B14606643.png)
![2-Methoxy-4-[(4-nitroanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14606647.png)
![Trimethyl{3-[(trimethylsilyl)oxy]undec-1-yn-1-yl}silane](/img/structure/B14606649.png)
